molecular formula C17H10FNO4 B13145170 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid

Cat. No.: B13145170
M. Wt: 311.26 g/mol
InChI Key: RDYCKZHXTUXBGI-AATRIKPKSA-N
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Description

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by the presence of a fluorenone moiety and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoro-9-oxo-9H-fluorene.

    Amination: The fluorenone derivative undergoes amination to introduce the amino group at the 2-position.

    Enone Formation: The final step involves the formation of the enone moiety through a condensation reaction with a suitable precursor, such as a but-2-enoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of fluorenone oxides.

    Reduction: Formation of fluorenol derivatives.

    Substitution: Formation of substituted fluorenone derivatives.

Scientific Research Applications

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The fluorenone moiety can intercalate with DNA, affecting gene expression and cellular processes. The enone group can react with nucleophiles in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-7-fluoro-9-oxo-9H-fluoren-2-yl)ethanimidic acid
  • N-(3-Bromo-7-fluoro-9-oxo-9H-fluoren-2-yl)ethanimidic acid

Uniqueness

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid is unique due to its specific combination of a fluorenone moiety and an enone functional group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C17H10FNO4

Molecular Weight

311.26 g/mol

IUPAC Name

(E)-4-[(7-fluoro-9-oxofluoren-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H10FNO4/c18-9-1-3-11-12-4-2-10(19-15(20)5-6-16(21)22)8-14(12)17(23)13(11)7-9/h1-8H,(H,19,20)(H,21,22)/b6-5+

InChI Key

RDYCKZHXTUXBGI-AATRIKPKSA-N

Isomeric SMILES

C1=CC2=C(C=C1NC(=O)/C=C/C(=O)O)C(=O)C3=C2C=CC(=C3)F

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)C3=C2C=CC(=C3)F

Origin of Product

United States

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